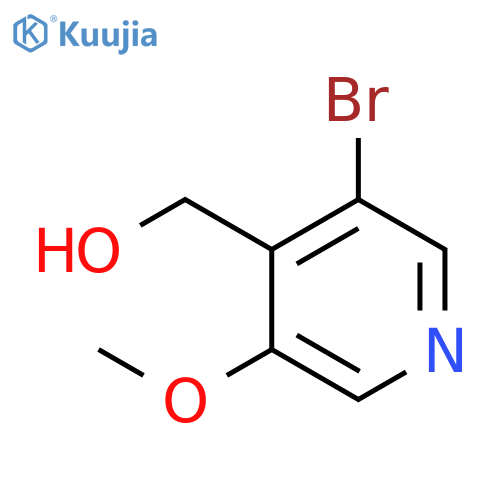Cas no 1227599-90-7 ((3-Bromo-5-methoxy-pyridin-4-yl)-methanol)

1227599-90-7 structure
商品名:(3-Bromo-5-methoxy-pyridin-4-yl)-methanol
CAS番号:1227599-90-7
MF:C7H8BrNO2
メガワット:218.047921180725
MDL:MFCD16607016
CID:4579234
(3-Bromo-5-methoxy-pyridin-4-yl)-methanol 化学的及び物理的性質
名前と識別子
-
- (3-Bromo-5-methoxy-pyridin-4-yl)-methanol
- 4-Pyridinemethanol, 3-bromo-5-methoxy-
-
- MDL: MFCD16607016
- インチ: 1S/C7H8BrNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-3,10H,4H2,1H3
- InChIKey: ASBWPXIBCBDDBR-UHFFFAOYSA-N
- ほほえんだ: C1=NC=C(OC)C(CO)=C1Br
(3-Bromo-5-methoxy-pyridin-4-yl)-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1132201-5g |
(3-Bromo-5-methoxy-pyridin-4-yl)-methanol |
1227599-90-7 | 95% | 5g |
$4475 | 2025-03-01 | |
| Enamine | EN300-270098-1.0g |
(3-bromo-5-methoxypyridin-4-yl)methanol |
1227599-90-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1224-5g |
(3-Bromo-5-methoxy-pyridin-4-yl)-methanol |
1227599-90-7 | 96% | 5g |
¥34958.27 | 2025-01-21 | |
| Enamine | EN300-270098-0.1g |
(3-bromo-5-methoxypyridin-4-yl)methanol |
1227599-90-7 | 95% | 0.1g |
$633.0 | 2023-02-28 | |
| Enamine | EN300-270098-5.0g |
(3-bromo-5-methoxypyridin-4-yl)methanol |
1227599-90-7 | 95% | 5.0g |
$5304.0 | 2023-02-28 | |
| Alichem | A023022710-1g |
3-Bromo-5-methoxypyridine-4-methanol |
1227599-90-7 | 97% | 1g |
$1680.00 | 2023-09-03 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1224-500mg |
(3-Bromo-5-methoxy-pyridin-4-yl)-methanol |
1227599-90-7 | 96% | 500mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1224-500mg |
(3-Bromo-5-methoxy-pyridin-4-yl)-methanol |
1227599-90-7 | 96% | 500mg |
¥4800.42 | 2025-01-21 | |
| Enamine | EN300-270098-10.0g |
(3-bromo-5-methoxypyridin-4-yl)methanol |
1227599-90-7 | 95% | 10.0g |
$7866.0 | 2023-02-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1224-100mg |
(3-Bromo-5-methoxy-pyridin-4-yl)-methanol |
1227599-90-7 | 96% | 100mg |
2756.14CNY | 2021-05-08 |
(3-Bromo-5-methoxy-pyridin-4-yl)-methanol 関連文献
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
1227599-90-7 ((3-Bromo-5-methoxy-pyridin-4-yl)-methanol) 関連製品
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1227599-90-7)(3-Bromo-5-methoxy-pyridin-4-yl)-methanol

清らかである:99%
はかる:1g
価格 ($):1052.0